molecular formula C13H18N2O6 B12391982 1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12391982
M. Wt: 298.29 g/mol
InChI Key: YGYCDYPJEBJBCU-OJBNZGHXSA-N
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Description

1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring and a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions:

    Pyrimidine Ring Formation: The pyrimidine ring can be constructed through condensation reactions involving urea or its derivatives with suitable carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA/RNA Interactions: Interacting with nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
  • (2R,3S)-7-Hydroxy-2-[(4-methoxybenzyl)oxy]-3-[(2-methoxyethoxy)methoxy]-4,4,11,11-tetramethylbicyclo[5.3.1]undecan-8-one

Uniqueness

1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H18N2O6/c1-7-6-15(13(18)14-11(7)17)12-10(20-5-4-19-3)9(16)8(2)21-12/h6,9-10,12,16H,2,4-5H2,1,3H3,(H,14,17,18)/t9?,10-,12+/m0/s1

InChI Key

YGYCDYPJEBJBCU-OJBNZGHXSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C(C(=C)O2)O)OCCOC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(=C)O2)O)OCCOC

Origin of Product

United States

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